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Compound of Interest

Compound Name: Tenosal

Cat. No.: B1216814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tenosal, chemically known as 2-(2-thiophenecarboxy)benzoic acid, is a non-steroidal anti-

inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is synthesized by the

esterification of salicylic acid with 2-thiophene-carboxylic acid.[1] This technical guide provides

a detailed overview of the synthesis, chemical characterization, and proposed mechanism of

action of Tenosal, intended to serve as a valuable resource for professionals in the fields of

chemical research and drug development.

Chemical Properties
Property Value Reference

CAS Number 95232-68-1 [2]

Molecular Formula C₁₂H₈O₄S [2]

Molecular Weight 248.26 g/mol [2]

IUPAC Name
2-(thiophene-2-

carbonyloxy)benzoic acid
[2]

Synonyms YS-134, Tenosalum [2]

Solubility Soluble in DMSO
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Synthesis of Tenosal
The synthesis of Tenosal involves a two-step process: the preparation of the acylating agent,

2-thiophenecarbonyl chloride, followed by the esterification of salicylic acid.

Step 1: Synthesis of 2-Thiophenecarbonyl Chloride
2-Thiophenecarbonyl chloride is a key intermediate in the synthesis of Tenosal. It can be

prepared from 2-thiophenecarboxylic acid by reacting it with a chlorinating agent such as

thionyl chloride or oxalyl chloride.

Experimental Protocol:

To a solution of 2-thiophenecarboxylic acid in a suitable anhydrous solvent (e.g.,

dichloromethane or toluene), add thionyl chloride (SOCl₂) in excess.

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

The reaction mixture is refluxed until the evolution of hydrogen chloride (HCl) and sulfur

dioxide (SO₂) gases ceases.

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude

2-thiophenecarbonyl chloride, which can be purified by distillation.[1][3]

Alternatively, direct chlorocarbonylation of thiophene in the presence of aluminum chloride and

phosgene can also produce 2-thiophenecarbonyl chloride.[4]

Step 2: Esterification of Salicylic Acid with 2-
Thiophenecarbonyl Chloride
The final step in the synthesis of Tenosal is the esterification of salicylic acid with the prepared

2-thiophenecarbonyl chloride. This is a classic Schotten-Baumann reaction.

Experimental Protocol:

Dissolve salicylic acid in a suitable basic aqueous solution, such as aqueous sodium

hydroxide, to form the sodium salicylate salt.
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Cool the solution in an ice bath.

Slowly add 2-thiophenecarbonyl chloride to the cooled solution with vigorous stirring.

Continue stirring for a specified period to allow the reaction to go to completion.

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude Tenosal.

The precipitate is then collected by filtration, washed with water, and can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 1: Synthesis of 2-Thiophenecarbonyl Chloride

Step 2: Esterification

2-Thiophenecarboxylic Acid Reaction

Thionyl Chloride (SOCl₂)

2-Thiophenecarbonyl Chloride

Reaction

Salicylic Acid

NaOH (aq) Tenosal
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Caption: Synthesis workflow for Tenosal.

Chemical Characterization
Detailed spectroscopic data is essential for the confirmation of the structure and purity of

synthesized Tenosal. While experimental data for Tenosal is not readily available in the public
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domain, the expected spectral characteristics can be inferred from the known data of its

precursors, 2-thiophenecarboxylic acid and salicylic acid, and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Tenosal is expected to show signals corresponding to

the protons of the thiophene ring and the salicylic acid moiety.

Proton
Expected Chemical Shift
(ppm)

Multiplicity

Thiophene H3, H4, H5 7.0 - 8.0 Multiplets

Salicylic Acid Aromatic H 7.0 - 8.2 Multiplets

Carboxylic Acid H > 10.0 Broad Singlet

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the

ester and carboxylic acid groups, as well as the aromatic carbons of both rings.

Carbon Expected Chemical Shift (ppm)

Thiophene Ring Carbons 125 - 140

Salicylic Acid Ring Carbons 115 - 160

Ester Carbonyl Carbon 160 - 170

Carboxylic Acid Carbonyl Carbon 165 - 175

Infrared (IR) Spectroscopy
The IR spectrum of Tenosal will be characterized by the presence of absorption bands

corresponding to the carbonyl groups of the ester and carboxylic acid, as well as the aromatic

C-H and C=C stretching vibrations.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

C-H (Aromatic) 3000 - 3100 Medium

C=O (Ester) 1710 - 1740 Strong

C=O (Carboxylic Acid) 1680 - 1710 Strong

C=C (Aromatic) 1450 - 1600 Medium

C-O (Ester) 1100 - 1300 Strong

Mass Spectrometry (MS)
The mass spectrum of Tenosal is expected to show a molecular ion peak corresponding to its

molecular weight (248.26 g/mol ). The fragmentation pattern would likely involve the cleavage

of the ester bond, leading to fragments corresponding to the salicylic acid and 2-

thiophenecarbonyl moieties.

Fragment Expected m/z

[M]⁺ 248

[M - COOH]⁺ 203

[C₇H₅O₃]⁺ (Salicyloyl cation) 137

[C₅H₃OS]⁺ (2-Thiophenecarbonyl cation) 111

[C₄H₃S]⁺ (Thienyl cation) 83

Mechanism of Action
As a non-steroidal anti-inflammatory drug, the primary mechanism of action of Tenosal is
believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the

biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation,

pain, and fever.[5] By inhibiting COX, Tenosal reduces the production of prostaglandins,

thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6] There are two main
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isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in

homeostatic functions, and COX-2, which is induced during inflammation.[7] The selectivity of

Tenosal for COX-1 versus COX-2 has not been extensively reported.
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Caption: Proposed mechanism of action of Tenosal.

Conclusion
This technical guide provides a consolidated overview of the synthesis and chemical

characterization of Tenosal. While a detailed experimental protocol for its synthesis and
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comprehensive experimental spectroscopic data are not widely published, this document

outlines the logical synthetic route and the expected analytical characteristics based on

established chemical principles and data from related compounds. The proposed mechanism

of action, centered on the inhibition of prostaglandin synthesis via the cyclooxygenase pathway,

aligns with its classification as a non-steroidal anti-inflammatory drug. Further research is

warranted to fully elucidate the specific details of its synthesis, spectroscopic properties, and

pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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